molecular formula C18H15FN2O3 B3508244 2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide

2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide

Cat. No.: B3508244
M. Wt: 326.3 g/mol
InChI Key: AFUHQZGNAMARMF-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide typically involves a multi-step process. The initial step often includes the formation of the (E)-2-cyano-2-(4-fluorophenyl)ethenyl intermediate through a Knoevenagel condensation reaction. This reaction involves the condensation of a cyanoacetic acid derivative with a 4-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine.

The intermediate is then subjected to a nucleophilic substitution reaction with 2-methoxyphenol to form the 2-methoxyphenoxy derivative. Finally, the acetamide group is introduced through an amidation reaction using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxy groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting signal transduction pathways and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(E)-2-cyano-2-(4-chlorophenyl)ethenyl]-2-methoxyphenoxy}acetamide
  • 2-{4-[(E)-2-cyano-2-(4-bromophenyl)ethenyl]-2-methoxyphenoxy}acetamide
  • 2-{4-[(E)-2-cyano-2-(4-methylphenyl)ethenyl]-2-methoxyphenoxy}acetamide

Uniqueness

The uniqueness of 2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its stability and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-17-9-12(2-7-16(17)24-11-18(21)22)8-14(10-20)13-3-5-15(19)6-4-13/h2-9H,11H2,1H3,(H2,21,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUHQZGNAMARMF-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide
Reactant of Route 2
Reactant of Route 2
2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide
Reactant of Route 3
2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide
Reactant of Route 4
2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide
Reactant of Route 5
2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide
Reactant of Route 6
2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.